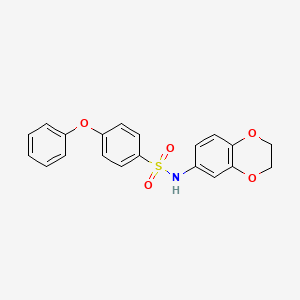

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenoxybenzenesulfonamide” is a compound that has been synthesized and studied for its potential therapeutic applications . It belongs to the class of compounds known as aryl hydrocarbon receptor (AhR) agonists .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .Molecular Structure Analysis

The molecular structure of “this compound” was confirmed using various spectral techniques such as IR, 1H NMR, and EIMS . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been studied and documented . The reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula, molecular weight, and its form. Its molecular formula is C14H13NSO4 and its molecular weight is 291 g/mol . It is a solid compound .Mécanisme D'action

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to primarily target thefolate synthetase enzyme .

Mode of Action

The mode of action of sulfonamides, including N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenoxybenzene-1-sulfonamide, is initiated by the inhibition of folic acid synthesis . They achieve this by restraining the folate synthetase enzyme, which blocks folic acid synthesis in bacteria and ultimately stops the production of purines .

Biochemical Pathways

The inhibition of folic acid synthesis by sulfonamides affects the biochemical pathway of purine synthesis . This results in the cessation of bacterial growth and multiplication .

Pharmacokinetics

Pharmacokinetic studies of peroral sulfonamides confirm their absorption from the gastrointestinal tract. They metabolize in the liver, and inactive compounds are excreted through bile or feces . Therefore, sulfonamides, including N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenoxybenzene-1-sulfonamide, have broad-spectrum antibacterial action .

Result of Action

The result of the action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenoxybenzene-1-sulfonamide is the inhibition of bacterial growth and multiplication . This is achieved by blocking the synthesis of folic acid, which is essential for the production of purines in bacteria .

Avantages Et Limitations Des Expériences En Laboratoire

DBIMB has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in cell culture studies. However, the compound is not commercially available, and its synthesis requires specialized equipment and expertise. Additionally, more studies are needed to fully understand the safety and efficacy of DBIMB.

Orientations Futures

There are several future directions for research on DBIMB. One area of interest is its potential use in the treatment of neurodegenerative diseases. Studies have shown that DBIMB has neuroprotective properties and may be able to prevent the progression of these diseases. Additionally, more studies are needed to fully understand the mechanism of action of DBIMB and its potential use in the treatment of other diseases such as diabetes and cardiovascular disease.

In conclusion, DBIMB is a promising compound that has gained significant attention in scientific research. Its potential as a therapeutic agent in various diseases has been studied extensively, and it has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. However, more research is needed to fully understand its mechanism of action and potential use in the treatment of various diseases.

Méthodes De Synthèse

The synthesis of DBIMB involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 4-phenoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.

Applications De Recherche Scientifique

DBIMB has been studied for its potential as a therapeutic agent in various diseases. Studies have shown that it has anti-inflammatory, anti-cancer, and anti-oxidant properties. DBIMB has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Propriétés

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5S/c22-27(23,21-15-6-11-19-20(14-15)25-13-12-24-19)18-9-7-17(8-10-18)26-16-4-2-1-3-5-16/h1-11,14,21H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGPKFZHYQIOAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912578.png)

![N-(2-methoxyethyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2912579.png)

![4-butyl-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide](/img/structure/B2912583.png)

![(3-chlorobenzo[b]thiophen-2-yl)(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)methanone](/img/structure/B2912585.png)

![2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide](/img/no-structure.png)

![N-(4-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2912595.png)

![ethyl 2-(4-(methoxycarbonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2912596.png)